molecular formula C8H12N6O2 B14766167 2,5-Diamino-N1,N4-dihydroxyterephthalimidamide

2,5-Diamino-N1,N4-dihydroxyterephthalimidamide

Cat. No.: B14766167
M. Wt: 224.22 g/mol
InChI Key: JZNSFFKFTTYHII-UHFFFAOYSA-N
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Description

2,5-Diamino-N1,N4-dihydroxyterephthalimidamide is a chemical compound with the molecular formula C8H12N6O2 and a molecular weight of 224.10217365 g/mol. It is known for its unique structure, which includes two amino groups and two hydroxy groups attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-N1,N4-dihydroxyterephthalimidamide typically involves the reaction of terephthalic acid derivatives with appropriate amines and hydroxylamine under controlled conditions. The reaction conditions often include:

    Temperature: Moderate to high temperatures to facilitate the reaction.

    Solvent: Common solvents like water, ethanol, or dimethyl sulfoxide (DMSO) are used.

    Catalysts: Acid or base catalysts may be employed to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-N1,N4-dihydroxyterephthalimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2,5-Diamino-N1,N4-dihydroxyterephthalimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,5-Diamino-N1,N4-dihydroxyterephthalimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diaminoterephthalic acid: Similar structure but lacks hydroxy groups.

    2,5-Dihydroxyterephthalic acid: Similar structure but lacks amino groups.

    N1,N4-Dihydroxyterephthalimide: Similar structure but lacks amino groups.

Uniqueness

2,5-Diamino-N1,N4-dihydroxyterephthalimidamide is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and versatility in various applications. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

Molecular Formula

C8H12N6O2

Molecular Weight

224.22 g/mol

IUPAC Name

2,5-diamino-1-N',4-N'-dihydroxybenzene-1,4-dicarboximidamide

InChI

InChI=1S/C8H12N6O2/c9-5-1-3(7(11)13-15)6(10)2-4(5)8(12)14-16/h1-2,15-16H,9-10H2,(H2,11,13)(H2,12,14)

InChI Key

JZNSFFKFTTYHII-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C(=CC(=C1N)/C(=N/O)/N)N)/C(=N/O)/N

Canonical SMILES

C1=C(C(=CC(=C1N)C(=NO)N)N)C(=NO)N

Origin of Product

United States

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